5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
CAS No.: 361479-09-6
Cat. No.: VC5460465
Molecular Formula: C24H17Br2N3O2
Molecular Weight: 539.227
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361479-09-6 |
|---|---|
| Molecular Formula | C24H17Br2N3O2 |
| Molecular Weight | 539.227 |
| IUPAC Name | 5-bromo-1-[[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
| Standard InChI | InChI=1S/C24H17Br2N3O2/c25-17-8-6-15(7-9-17)20-13-22(16-4-2-1-3-5-16)29(27-20)14-28-21-11-10-18(26)12-19(21)23(30)24(28)31/h1-12,22H,13-14H2 |
| Standard InChI Key | JULDUPPBWVMMCL-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione, with the molecular formula C₂₄H₁₇Br₂N₃O₂ and a molar mass of 557.22 g/mol. Its structure integrates an indoline-2,3-dione core substituted at position 5 with a bromine atom, while a methylpyrazoline moiety at position 1 bears 4-bromophenyl and phenyl groups at positions 3 and 5, respectively .
Structural Characterization
Key structural features include:
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Indoline-2,3-dione core: A bicyclic system with keto groups at positions 2 and 3.
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Pyrazoline ring: A five-membered dihydropyrazole ring with sp³-hybridized C4–C5 atoms.
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Substituents: Bromine atoms at position 5 of the indoline ring and position 4 of the phenyl group, enhancing electronic polarization .
Synthetic Methodologies
General Synthesis of Pyrazoline-Indoline Hybrids
The synthesis of analogous compounds involves multi-step reactions:
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Chalcone Formation: Condensation of 5-bromoindoline-2,3-dione with substituted acetophenones under alkaline conditions to form α,β-unsaturated ketones .
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Pyrazoline Cyclization: Treatment of chalcones with hydrazine derivatives (e.g., thiosemicarbazide) in ethanol under reflux to form the dihydropyrazole ring .
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Functionalization: Subsequent alkylation or arylation reactions introduce substituents at the pyrazoline nitrogen.
For this compound, the pyrazoline moiety likely arises from cyclocondensation of a chalcone intermediate with methylhydrazine, followed by bromination at strategic positions .
Optimization Challenges
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Regioselectivity: Ensuring bromination occurs exclusively at the indoline C5 and phenyl C4 positions requires careful control of reaction conditions (e.g., Br₂ in acetic acid at 0–5°C) .
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Yield Improvements: Microwave-assisted synthesis or catalytic methods (e.g., using p-toluenesulfonic acid) could enhance reaction efficiency .
Physicochemical Properties
Spectral Characteristics
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¹H NMR: Expected signals include:
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IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (C-Br stretch) .
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic aryl groups.
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Stability: Susceptible to photodegradation under UV light owing to the dibromo substituents; storage in amber vials is recommended .
Comparative Analysis of Structural analogs
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve atom economy.
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Biological Screening: Evaluate anti-inflammatory, antiviral, and kinase-inhibitory activities.
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Computational Studies: Perform DFT calculations to predict reactivity sites and ADMET profiles.
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